Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclopropyl group, a fluorinated benzyl group, and a boronate ester
Preparation Methods
The synthesis of Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Boronate Ester: The reaction of 3-fluoro-5-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.
Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.
Carbamate Formation: Reaction of the intermediate with tert-butyl isocyanate to form the final carbamate ester
Chemical Reactions Analysis
Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds
Scientific Research Applications
Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can be compared with similar compounds such as:
- 2-cyclopropyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of the cyclopropyl, fluorinated benzyl, and boronate ester groups in this compound makes it particularly valuable in certain synthetic and medicinal contexts .
Properties
Molecular Formula |
C21H31BFNO4 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C21H31BFNO4/c1-19(2,3)26-18(25)24(17-8-9-17)13-14-10-15(12-16(23)11-14)22-27-20(4,5)21(6,7)28-22/h10-12,17H,8-9,13H2,1-7H3 |
InChI Key |
UFDNYQHZRNMMCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CN(C3CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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